Ethyl (ethylthio)methyl sulphoxide

Description

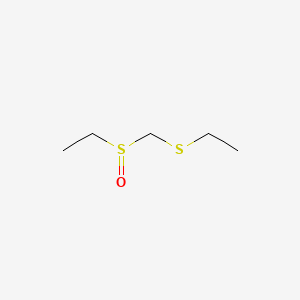

Ethyl (ethylthio)methyl sulphoxide (C$5$H${12}$OS$_2$) is a sulfoxide derivative characterized by a sulfinyl group (S=O) bonded to a methyl group and an ethylthio (ethyl-sulfur) substituent. Sulfoxides are widely used as polar aprotic solvents, intermediates in organic synthesis, and bioactive agents in agrochemicals or pharmaceuticals .

Properties

CAS No. |

37032-07-8 |

|---|---|

Molecular Formula |

C5H12OS2 |

Molecular Weight |

152.3 g/mol |

IUPAC Name |

1-(ethylsulfinylmethylsulfanyl)ethane |

InChI |

InChI=1S/C5H12OS2/c1-3-7-5-8(6)4-2/h3-5H2,1-2H3 |

InChI Key |

NWBCRWCKZUXDNV-UHFFFAOYSA-N |

Canonical SMILES |

CCSCS(=O)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis Pathways : this compound may be synthesized via oxidation of the corresponding sulfide (ethyl (ethylthio)methyl sulfide) using agents like hydrogen peroxide, though direct evidence is lacking.

- Toxicological Data : Safety profiles for similar sulfoxides (e.g., DMSO) emphasize low acute toxicity but caution against prolonged exposure. Ethylthio groups in pesticides () suggest the need for rigorous toxicity studies .

- Thermodynamic Properties : Boiling points and solubility data are inferred from analogs. Experimental measurements are critical for industrial applications.

Q & A

Basic: What synthetic methodologies are optimal for preparing Ethyl (ethylthio)methyl sulphoxide?

Answer:

this compound can be synthesized via oxidation of its thioether precursor, Ethyl (ethylthio)methyl sulfide, using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA). Key considerations include:

- Reagent stoichiometry : A 1:1 molar ratio of thioether to oxidant minimizes over-oxidation to sulfones.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Temperature control : Reactions are typically conducted at 0–25°C to prevent exothermic side reactions.

Characterization via NMR (¹H, ¹³C) and FT-IR confirms the sulphoxide structure, with S=O stretching vibrations observed at ~1030–1060 cm⁻¹ .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The sulphoxide group acts as a polar, electron-withdrawing moiety, directing nucleophilic attack to the methylthio carbon. Steric hindrance from the ethyl group modulates reactivity:

- Electronic analysis : DFT calculations reveal partial positive charge on the methylthio carbon, favoring SN2 mechanisms.

- Steric effects : Bulkier nucleophiles (e.g., tert-butoxide) exhibit reduced reactivity compared to smaller nucleophiles (e.g., methoxide).

Experimental validation involves kinetic studies under varying nucleophile concentrations and temperatures, with progress monitored via GC-MS or HPLC .

Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices?

Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) resolves sulphoxides from sulfones and thioethers.

- Mass spectrometry : ESI-MS in positive ion mode ([M+H]⁺) provides high specificity for quantification in biological or environmental samples.

- Calibration standards : Use deuterated analogues (e.g., d₃-Ethyl (ethylthio)methyl sulphoxide) as internal standards to correct for matrix effects .

Advanced: Can this compound act as a chiral auxiliary in asymmetric catalysis?

Answer:

The sulphoxide’s sulfur atom is a stereogenic center, enabling its use in chiral induction. For example:

- Coordination chemistry : As a ligand in transition-metal complexes (e.g., Pd or Rh), it can induce enantioselectivity in cross-coupling reactions.

- Experimental design : Chiral HPLC or polarimetry validates enantiomeric excess (ee), while X-ray crystallography confirms ligand-metal coordination geometry.

Challenges include optimizing ligand-metal ratios and mitigating racemization under catalytic conditions .

Basic: How can researchers mitigate peroxide formation during storage of this compound?

Answer:

- Stabilizers : Add 0.1–1% hydroquinone or BHT to inhibit radical-initiated peroxide formation.

- Storage conditions : Store under inert gas (N₂ or Ar) at –20°C in amber glass to limit light/oxygen exposure.

- Testing : Regularly assay peroxide content via iodometric titration or test strips, with thresholds <100 ppm deemed safe .

Advanced: What computational approaches predict the metabolic fate of this compound in biological systems?

Answer:

- In silico modeling : Use software like Schrödinger’s MetaSite to simulate cytochrome P450-mediated oxidation pathways. Predominant metabolites likely include sulfones and hydroxylated derivatives.

- Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver microsomes) analyzed via LC-HRMS.

- Data interpretation : Focus on Michaelis-Menten kinetics (Km, Vmax) to assess enzymatic turnover .

Basic: What are the key challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

- Solvent selection : Slow evaporation from ether/hexane mixtures yields high-quality crystals.

- Temperature gradients : Use a cooling rate of 0.5°C/hour to avoid lattice defects.

- Data collection : Resolve sulfur anomalous scattering effects by collecting data at λ = 1.54 Å (Cu-Kα radiation) .

Advanced: How does the sulfoxide group influence the compound’s behavior in nonpolar solvents?

Answer:

- Solubility studies : this compound exhibits limited solubility in alkanes but forms micelles in toluene due to dipole-induced dipole interactions.

- Spectroscopic evidence : ¹H NMR chemical shifts (δ ~2.5–3.0 ppm for SCH₂) indicate solvent-dependent conformational changes.

- Computational support : MD simulations reveal solvent-shell reorganization around the sulfoxide moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.